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Compound of Interest
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yl)methanol
CAS No.: 1211507-74-2
Cat. No.: B2437551

Get Quote

Executive Technical Summary

The 4-chloro-2-methoxy-thiazole ring system represents a specialized heteroaromatic scaffold
in medicinal chemistry, distinguished by its unique "push-pull" electronic configuration. Unlike
simple thiazoles, this motif integrates a strong electron-donating group (EDG) at the C2
position (methoxy) and an electron-withdrawing group (EWG) at the C4 position (chloro).

This specific substitution pattern creates a polarized electron density map that dictates its
reactivity profile:

o C2-Position (Methoxy): Acts as an electronic anchor, increasing electron density at N3 and
C5 via resonance (+M), while serving as a potential leaving group under acidic hydrolytic
conditions.

o C4-Position (Chloro): Provides a functional handle for cross-coupling (e.g., Suzuki-Miyaura)
but is electronically deactivated towards nucleophilic aromatic substitution (

) compared to the C2 position.
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o C5-Position (Unsubstituted): The primary site for electrophilic aromatic substitution (
) and metabolic oxidation (Phase | metabolism).

This guide details the electronic properties, reactivity landscape, and synthetic utility of this
scaffold for drug discovery applications.

Electronic Architecture & Physicochemical Profile
Orbital Theory and Resonance

The thiazole ring is

-excessive relative to pyridine but

-deficient relative to thiophene. In 4-chloro-2-methoxy-thiazole, the electronic distribution is
governed by the competition between the +M effect of the 2-methoxy oxygen and the -I effect
of the 4-chloro substituent.

e HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is concentrated at the
C5 carbon and the N3 nitrogen, driven by the lone pair donation from the methoxy oxygen
into the ring system.

e LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is typically
antibonding with significant coefficient magnitude at C2, rendering it susceptible to
nucleophilic attack if the methoxy group is protonated or complexed.

Physicochemical Descriptors

The following data points are critical for lead optimization (Hit-to-Lead) campaigns:
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Property Value (Approx.) Note

Moderate lipophilicity; suitable
LogP (Lipophilicity) 1.8-22 for CNS penetration if MW is

low.

The 4-CI (-I) lowers the basicity
pKa (Conjugate Acid) 20-25 of N3 compared to 2-
methoxythiazole (pKa ~3.2).

The N3 lone pair is the primary

H-Bond Acceptors 2 (N3, OMe) )

acceptor; OMe is weak.
Topological Polar Surface Area 41 A2 Favorable for membrane
(TPSA) permeability.

Visualizing the Electronic Flow

The diagram below illustrates the resonance contributions that activate the C5 position and
deactivate the C4 position.
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Caption: Electronic push-pull map showing electron density flow from the 2-methoxy group
toward C5 and N3, countering the inductive withdrawal of the 4-chloro substituent.
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Reactivity Landscape
Nucleophilic Aromatic Substitution ()

The 4-chloro-2-methoxy-thiazole system presents a regioselectivity challenge.

o C2 Reactivity: The C2 position is the most electron-deficient carbon in the thiazole ring
(flanked by S and N). In 2,4-dichlorothiazole, the C2-Cl is displaced first by nucleophiles
(e.g., methoxide). Once the methoxy group is installed, the ring becomes more electron-rich,
significantly deactivating the C4-Cl bond toward further

o C4 Reactivity: Displacement of the 4-chloro group typically requires metal catalysis (Pd/Cu)
or extreme forcing conditions if attempting classical

Electrophilic Aromatic Substitution ()

The C5 position is the exclusive site for electrophilic attack.

e Mechanism: The 2-methoxy group activates the ring, directing incoming electrophiles (E+) to
C5.

e Common Reactions: Bromination (
), Nitration (

), and Formylation (Vilsmeier-Haack).

Metabolic Stability (Soft Spots)

In a biological context, this scaffold presents two primary metabolic risks:

o O-Demethylation: The 2-methoxy group is susceptible to CYP450-mediated oxidative
demethylation, yielding the 2-hydroxythiazole (which tautomerizes to the thiazolone).

e C5-Oxidation: The unsubstituted C5 position is prone to hydroxylation. Blocking this site
(e.g., with F or Cl) is a common bioisosteric strategy to improve half-life (
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Experimental Protocols
Synthesis of 4-Chloro-2-Methoxythiazole

The most robust route utilizes the differential reactivity of 2,4-dichlorothiazole.
Protocol:

» Reagents: 2,4-Dichlorothiazole (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol
(anhydrous).

e Procedure:
o Dissolve 2,4-dichlorothiazole in anhydrous MeOH under

atmosphere.

o Cool to 0°C.[1]

o Add NaOMe solution dropwise over 30 minutes. Crucial: Control stoichiometry to avoid

bis-substitution.
o Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC/LCMS.

o Workup: Quench with water, extract with DCM. The product is often an oil or low-melting
solid.

e Mechanism: The reaction proceeds via an addition-elimination mechanism at C2. The
intermediate Meisenheimer complex is stabilized by the adjacent ring nitrogen.

Functionalization of the C4-Chloro Handle

To utilize the 4-chloro group, a Suzuki-Miyaura coupling is recommended over

Protocol (Suzuki Coupling):
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e Reagents: 4-chloro-2-methoxythiazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%),
(3.0 eq).

e Solvent: Dioxane/Water (4:1).
o Conditions: Heat to 90°C for 12 hours under Argon.

» Note: The electron-rich nature of the thiazole (due to 2-OMe) may require electron-deficient
ligands on Palladium to facilitate the oxidative addition step into the C4-Cl bond.

Reaction Pathway Visualization

(2,4-Dich|orothiazole)

NaOMe (1.0 eq), MeOH
SnAr @ C2 (Regioselective)

4-Chloro-2-Methoxythiazole
(Core Scaffold)

~
~

~
E+ (e.g., NBS, HNO3) |Ar-B(OH)2, Pd-Cat \\\ H30+ or CYP450
@ C5 Position @ C4 Position AN &O-Demethylation)

4

5-Substituted-4-Cl-2-OMe-Thiazole 4-Aryl-2-Methoxythiazole 2-Thiazolone
(Electrophilic Attack) (Suzuki Coupling) (Hydrolysis/Metabolism)

Click to download full resolution via product page

Caption: Synthetic derivation and functionalization pathways. Note the regioselective synthesis
from 2,4-dichlorothiazole and the divergent reactivity at C4 and C5.
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» Reactivity of Thiazole Derivatives (Kinetics of SnAr)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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